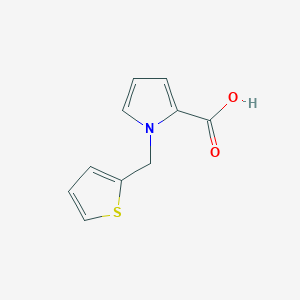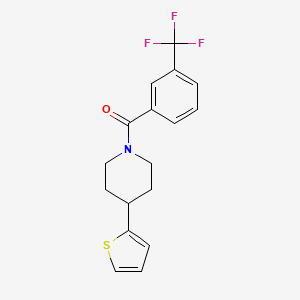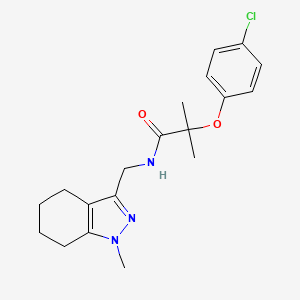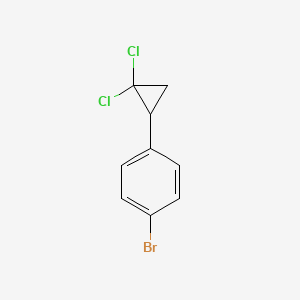![molecular formula C20H18N4OS B2736898 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1105210-97-6](/img/structure/B2736898.png)
4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an ethoxy group, a thiazole ring, a triazole ring, and a phenyl ring. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The presence of the thiazole and triazole rings, along with the ethoxy and phenyl groups, would contribute to the overall molecular structure of the compound. These groups could potentially participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole and triazole rings, as well as the ethoxy and phenyl groups. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the thiazole and triazole rings, and the ethoxy and phenyl groups .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Compounds featuring 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, a study focused on synthesizing novel triazole derivatives demonstrated some compounds possessing good to moderate activities against various microorganisms, highlighting the potential of triazole derivatives as antimicrobial agents (Bektaş et al., 2007).
Molecular Docking Studies on EGFR Inhibitors
Benzimidazole derivatives bearing a 1,2,4-triazole moiety have been investigated for their anti-cancer properties through molecular docking studies. These compounds have shown to interact with the EGFR binding pocket, suggesting their potential as EGFR inhibitors and highlighting the therapeutic applications of triazole derivatives in cancer treatment (Karayel, 2021).
Synthesis of Novel s-Triazolo[3,4-b]-1,3,4-thiadiazole Derivatives
Research into the cyclization of amino-mercapto-triazole derivatives to produce s-triazolo[3,4-b]-1,3,4-thiadiazole derivatives indicates the chemical versatility and potential for creating new compounds with varied biological activities. These synthetic pathways provide a foundation for the development of novel molecules with potential scientific applications (Dong & Wang, 2005).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-3-25-17-11-9-15(10-12-17)18-13-26-20(21-18)19-14(2)24(23-22-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUMQHWSZXQWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![1-(Morpholin-4-ylmethyl)benzo[f]chromen-3-one](/img/structure/B2736820.png)
![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2736821.png)

![Methyl 2-[cyclopropyl-[4-(prop-2-enoylamino)benzoyl]amino]acetate](/img/structure/B2736823.png)


![8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid](/img/structure/B2736828.png)

![4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid](/img/structure/B2736831.png)
![2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2736833.png)

